molecular formula C10H10ClF3N2O B3031077 1-(2-Chloroethyl)-3-[4-(trifluoromethyl)phenyl]urea CAS No. 13908-39-9

1-(2-Chloroethyl)-3-[4-(trifluoromethyl)phenyl]urea

Cat. No. B3031077
CAS RN: 13908-39-9
M. Wt: 266.65 g/mol
InChI Key: LPEXSHHLKWCVRI-UHFFFAOYSA-N
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Description

The compound 1-(2-Chloroethyl)-3-[4-(trifluoromethyl)phenyl]urea is a derivative of 1-aryl-3-(2-chloroethyl) ureas (CEUs), which have been studied for their potential as anticancer agents. These compounds, including various derivatives synthesized from 4-phenylbutyric acid and alkylanilines, have shown cytotoxicity against human adenocarcinoma cells in vitro . The specific trifluoromethyl phenyl variant is not directly mentioned in the provided papers, but the general class of compounds it belongs to has been extensively researched for their antineoplastic properties .

Synthesis Analysis

The synthesis of 1-aryl-3-(2-chloroethyl) ureas involves the reaction of 4-phenylbutyric acid with alkylanilines. The resulting compounds, including methyl 4-[p-[3-(2-chloroethyl)ureido]-phenyl]butyrate and its derivatives, have been synthesized and evaluated for their cytotoxic effects . The synthesis process aims to create compounds with similar or greater efficacy than known anticancer agents such as chlorambucil .

Molecular Structure Analysis

While the molecular structure of this compound is not directly described in the provided papers, the structural analysis of similar compounds has been conducted. For example, the crystal structure of a related compound, 1-(3,5-Dichloro-2,4-difluorophenyl)-3-(2,6-difluorobenzoyl)urea, was determined to belong to the triclinic system with Z=6, featuring three molecules of different conformations in each asymmetric unit . The urea linkage in these compounds is often coplanar to allow the formation of an intramolecular hydrogen bond, which could be relevant to the compound .

Chemical Reactions Analysis

The chemical reactions of 1-aryl-3-(2-chloroethyl) ureas involve their interaction with cellular components, leading to cytotoxic effects. The metabolism of similar compounds, such as 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea, by rat liver microsomes, results in various metabolites, including the parent urea. These metabolic reactions involve cytochrome P-450-dependent monohydroxylation at different positions on the molecule . Such metabolic pathways could be relevant to understanding the behavior of this compound in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-aryl-3-(2-chloroethyl) ureas are crucial for their biological activity and pharmacokinetics. The cytotoxicity of these compounds has been evaluated in vitro, with some derivatives showing significant cytotoxic effects on LoVo cells. For instance, certain derivatives had an ID50 of 28, 20, and 4 microM, respectively, indicating their potency. These compounds were also found to be non-toxic at certain doses in vivo, which is an important consideration for potential therapeutic use . The lack of mutagenicity in some derivatives, as assessed by assays on strains of S. typhimurium, is another key property that contributes to their safety profile .

Scientific Research Applications

Anticancer Activity

1-(2-Chloroethyl)-3-[4-(trifluoromethyl)phenyl]urea and related compounds have demonstrated potential as anticancer agents. Studies have shown these compounds exhibit cytotoxicity against various cancer cell lines. For instance, derivatives of 1-aryl-3-(2-chloroethyl) ureas were tested in vitro and found to have significant cytotoxic effects on human adenocarcinoma cells, displaying comparable or higher cytotoxicity than chlorambucil, a known anticancer drug (Gaudreault et al., 1988). Another study confirmed the in vitro and in vivo antineoplastic activity of these compounds, noting that certain derivatives were not toxic at high doses and significantly enhanced the survival time of mice with leukemia tumors (Lacroix et al., 1988).

Interaction with Microtubules

Research indicates that these compounds interact with microtubules, an essential component of cell division. A study identified that N-Phenyl-N′-(2-chloroethyl)ureas (CEUs) covalently bind to β-tubulin near the colchicine-binding site, a critical area for microtubule stability. This binding affects the dynamics of microtubules, which is crucial for effective chemotherapy agents (Fortin et al., 2011).

Cell Cycle Arrest

Certain derivatives of phenyl‐chloroethyl ureas (CEUs) have been found to induce cell cycle arrest. For example, cyclohexylphenyl‐chloroethyl urea (CCEU) and its derivatives induced G1/S and G2/M cell cycle blocks, potentially linked to a differential protein alkylation pattern (Bouchon et al., 2007).

Metabolic Pathways

The metabolic pathways of these compounds have been studied, revealing insights into their disposition and metabolism. For example, the metabolism of 4-tert-butyl-[3-(2-chloroethyl)ureido]benzene (tBCEU), a derivative of 1-aryl-3-(2-chloroethyl)ureas, showed extensive metabolism with less than 20% remaining unchanged in plasma after administration. This study provided a better understanding of the molecule's behavior in the body (Maurizis et al., 1998).

Genotoxicity and Mutagenicity

Some studies have explored the genotoxicity and mutagenicity of related compounds. For instance, hydroxylated chloroethylnitrosoureas were found to have significant differences in genotoxicity, depending on their structural configuration, which affects their antitumor activity (Zeller et al., 1989).

Safety and Hazards

Safety and hazards associated with a compound depend on its reactivity and toxicity. For example, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Dam. 1, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, STOT SE 3 .

Future Directions

The development of new methods for the synthesis and functionalization of trifluoromethyl-containing compounds is an active area of research . This includes the development of more efficient and selective methods for trifluoromethylation .

properties

IUPAC Name

1-(2-chloroethyl)-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF3N2O/c11-5-6-15-9(17)16-8-3-1-7(2-4-8)10(12,13)14/h1-4H,5-6H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEXSHHLKWCVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)NCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90930307
Record name N'-(2-Chloroethyl)-N-[4-(trifluoromethyl)phenyl]carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90930307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13908-39-9
Record name NSC83104
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83104
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N'-(2-Chloroethyl)-N-[4-(trifluoromethyl)phenyl]carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90930307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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